molecular formula C13H13BrN6O2S B2544721 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione CAS No. 476482-22-1

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Cat. No.: B2544721
CAS No.: 476482-22-1
M. Wt: 397.25 g/mol
InChI Key: FMCLRLBGHRLAME-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a bromine atom at the 8th position, two methyl groups at the 1st and 3rd positions, and a pyrimidin-2-ylsulfanylethyl group at the 7th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione typically involves multiple steps:

    Alkylation: The methyl groups at the 1st and 3rd positions are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Thioether Formation: The pyrimidin-2-ylsulfanylethyl group is attached through a thioether formation reaction, typically involving the reaction of a pyrimidine derivative with an appropriate thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the pyrimidin-2-ylsulfanylethyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Methyl Iodide: Used for alkylation.

    Thiols and Pyrimidine Derivatives: Used for thioether formation.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione has several scientific research applications:

    Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing and as a starting material for the synthesis of potential drug candidates.

    Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidin-2-ylsulfanylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-Bromo-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-Bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is unique due to the presence of the pyrimidin-2-ylsulfanylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

CAS No.

476482-22-1

Molecular Formula

C13H13BrN6O2S

Molecular Weight

397.25 g/mol

IUPAC Name

8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

InChI

InChI=1S/C13H13BrN6O2S/c1-18-9-8(10(21)19(2)13(18)22)20(11(14)17-9)6-7-23-12-15-4-3-5-16-12/h3-5H,6-7H2,1-2H3

InChI Key

FMCLRLBGHRLAME-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3

solubility

not available

Origin of Product

United States

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